molecular formula C7H11ClN4O3 B2372278 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride CAS No. 2470437-57-9

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B2372278
CAS No.: 2470437-57-9
M. Wt: 234.64
InChI Key: LKJJIDVSIFOSLD-UHFFFAOYSA-N
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Description

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride is a triazine derivative characterized by a morpholino substituent at the 6-position and a hydrochloride salt form. Its synthesis involves the reaction of thiocarboamide derivatives with morpholine under controlled conditions, yielding a white crystalline powder with a melting point of 227°C and an 89% yield . Key spectral data include:

  • ¹H NMR: δ 3.11–3.15 (4H, m, morpholine CH₂), 3.38–3.41 (4H, m, morpholine CH₂), 7.48–7.59 (4H, m, aromatic protons).
  • ¹³C NMR: δ 47.78 (morpholine CH₂), 65.14 (morpholine CH₂), 151.22 (C=O), 158.73 (triazine ring).
  • IR: ν 3225 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (C=O stretch).
    Elemental analysis confirms its molecular formula (C₁₃H₁₃N₄O₃Cl) with close alignment between calculated and observed values .

Properties

IUPAC Name

6-morpholin-4-yl-1H-1,3,5-triazine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3.ClH/c12-6-8-5(9-7(13)10-6)11-1-3-14-4-2-11;/h1-4H2,(H2,8,9,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJJIDVSIFOSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride typically involves the reaction of morpholine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Table 1: Key Properties of Triazine Derivatives
Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features
6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione (Compound 4) 6-morpholino, 1-(4'-chlorophenyl) 89 227 ¹H NMR: δ 3.11–3.41 (morpholine); IR: 1730 cm⁻¹ (C=O)
6-(4'-Chlorophenyl)-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione (Compound 3) 6-(4'-chlorophenyl), 1-phenyl 78 225 ¹H NMR: δ 7.28–7.37 (aromatic); IR: 1736 cm⁻¹ (C=O)
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (Compound 2f) 4-chloro, 6-morpholino, N,N-diethylamine N/A N/A Structural confirmation via supplementary data (Figure S4)
6-(Dimethylamino)-1,3,5-triazine-2,4[1H,3H]-dione 6-dimethylamino N/A N/A Used as an impurity reference in pharmacopeial standards
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione 6-chloro N/A N/A CAS 69125-10-6; safety data highlighted for handling precautions
Key Observations:

Substituent Effects on Yield and Stability: The morpholino group in Compound 4 enhances synthetic yield (89%) compared to phenyl/chlorophenyl-substituted Compound 3 (78%), likely due to improved solubility and reaction kinetics . Chloro substituents (e.g., in 6-chloro derivatives) are associated with lower yields in some syntheses, though this varies with reaction conditions .

Spectral Trends: C=O stretches in IR spectra are consistent across triazine diones (~1730–1740 cm⁻¹), confirming the stability of the triazine core . Morpholino substituents introduce distinct NMR signals (δ 3.11–3.41 ppm for CH₂ groups), differentiating them from aromatic or alkylamine analogs .

Functional Group Influence on Physicochemical Properties

  • Morpholino vs. Aromatic Substituents: Morpholino groups improve polarity and aqueous solubility compared to hydrophobic aromatic substituents (e.g., phenyl or chlorophenyl), making Compound 4 more suitable for applications requiring solubility in polar solvents .
  • Amino vs. Chloro Substituents: Dimethylamino or morpholino groups (electron-donating) enhance nucleophilicity at the triazine core, whereas chloro substituents (electron-withdrawing) increase electrophilicity, affecting reactivity in subsequent derivatizations .

Biological Activity

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride (CAS: 2445785-56-6) is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₈ClN₅O₂
  • Molecular Weight : 215.62 g/mol
  • Structural Characteristics : The compound features a morpholino group attached to a triazine ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 6-morpholino-1,3,5-triazine derivatives is extensive, with studies highlighting their potential in various therapeutic areas:

  • Anticancer Activity :
    • Mechanism : These compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is vital for cell proliferation and survival. Inhibition of this pathway can lead to decreased tumor growth and increased apoptosis in cancer cells .
    • Case Studies :
      • A study demonstrated that a derivative of this compound exhibited significant antitumor efficacy in both subcutaneous and orthotopic xenograft models when administered intravenously .
      • Another research highlighted that modifications in the triazine structure could enhance anticancer properties by improving enzyme inhibitory activity against tumorigenesis processes .
  • Antimicrobial Activity :
    • Broad Spectrum : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.
    • Research Findings : A recent review indicated that triazine derivatives possess bactericidal and fungicidal properties, making them candidates for developing new antimicrobial agents .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for several enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition can lead to altered cellular functions and reduced disease progression .

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInhibition of PI3K/Akt pathway; apoptosis induction
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionInhibits key metabolic enzymes

Table 2: Research Findings on Derivatives

Compound NameActivity TypeIC50/MIC ValuesStudy Reference
PKI-587AntitumorEffective in vivo
Morpholino derivativesAntimicrobialMIC values < 50 µg/mL

The mechanisms through which 6-morpholino-1,3,5-triazine derivatives exert their biological effects include:

  • Cell Cycle Arrest : Inducing cell cycle arrest at various phases which prevents cancer cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
  • Inhibition of Key Signaling Pathways : Disrupting critical signaling pathways such as PI3K/Akt and mTOR that are often upregulated in cancers.

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